7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline
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Overview
Description
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of a chloro group at the 7th position and a 4-methylsulfonylpiperazin-1-yl group at the 4th position of the quinoline ring.
Preparation Methods
The synthesis of 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloroquinoline and 4-methylsulfonylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 7-chloroquinoline is reacted with 4-methylsulfonylpiperazine under reflux conditions for several hours.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions include substituted quinolines, sulfone derivatives, and tetrahydroquinoline derivatives .
Scientific Research Applications
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it can bind to DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby inhibiting bacterial growth . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline include:
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(piperazin-1-yl)quinoline: Studied for its antimicrobial properties.
7-Chloro-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but lacks the sulfonyl group, affecting its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
7-chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-4-5-16-13-10-11(15)2-3-12(13)14/h2-5,10H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUJCPWVORWDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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